Sodium stearoyl glutamate
Overview
Description
Sodium stearoyl glutamate is an amino acid-based surfactant derived from L-glutamic acid and stearic acid. It is widely used in the cosmetic industry due to its hypoallergenic properties and its ability to act as an emulsifier, surfactant, and conditioning agent for both skin and hair . This compound is known for its mildness, non-comedogenic nature, and high biodegradability, making it environmentally friendly .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium stearoyl glutamate is synthesized through the reaction of L-glutamic acid with stearic acid in the presence of sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the sodium salt of stearoyl glutamic acid .
Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of L-glutamic acid with stearic acid, followed by neutralization with sodium hydroxide. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium stearoyl glutamate primarily undergoes hydrolysis and esterification reactions. It can also participate in substitution reactions due to the presence of reactive functional groups .
Common Reagents and Conditions:
Hydrolysis: Involves water and typically occurs under acidic or basic conditions.
Esterification: Requires an alcohol and an acid catalyst.
Substitution: Can involve various nucleophiles under mild conditions.
Major Products:
Hydrolysis: Produces L-glutamic acid and stearic acid.
Esterification: Forms esters with different alcohols.
Substitution: Results in modified derivatives of this compound.
Scientific Research Applications
Sodium stearoyl glutamate has diverse applications across various fields:
Chemistry: Used as an emulsifier in formulations and as a surfactant in chemical reactions.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Utilized in dermatological products for its mild cleansing and conditioning effects.
Industry: Widely used in personal care products such as shampoos, body cleansers, and sunscreens.
Mechanism of Action
Sodium stearoyl glutamate functions by reducing the surface tension between different phases in a formulation, thereby stabilizing emulsions. It interacts with the lipid bilayers of cell membranes, enhancing the penetration of active ingredients. The compound’s anionic nature allows it to form micelles, which encapsulate and remove dirt and oil from the skin and hair .
Comparison with Similar Compounds
- Sodium cocoyl glutamate
- Sodium lauroyl glutamate
- Disodium capryloyl glutamate
Comparison:
Sodium stearoyl glutamate: is unique due to its derivation from stearic acid, which provides superior conditioning and moisturizing properties compared to its counterparts derived from shorter-chain fatty acids.
Sodium cocoyl glutamate: and sodium lauroyl glutamate are also mild surfactants but are derived from coconut and lauric acid, respectively, offering different sensory profiles and cleansing efficacies.
Disodium capryloyl glutamate: is another amino acid-based surfactant with similar properties but is derived from caprylic acid, making it suitable for different formulations.
This compound stands out for its excellent compatibility with a wide range of ingredients and its ability to enhance the sensory profile of personal care products .
Properties
IUPAC Name |
sodium;(4S)-4-amino-5-octadecanoyloxy-5-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-23(28)20(24)18-19-21(25)26;/h20H,2-19,24H2,1H3,(H,25,26);/q;+1/p-1/t20-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHFCTLPQJQDQI-BDQAORGHSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCC(=O)[O-])N.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)[C@H](CCC(=O)[O-])N.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42NNaO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703821 | |
Record name | Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79811-24-8 | |
Record name | Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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